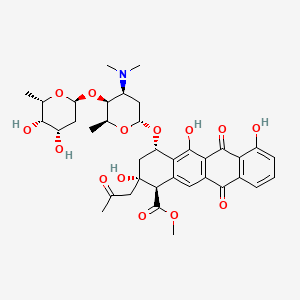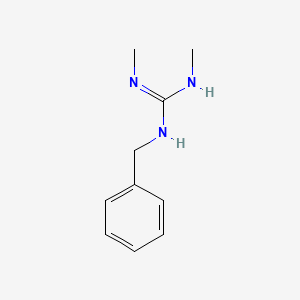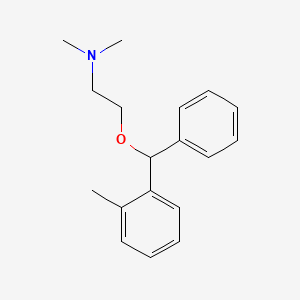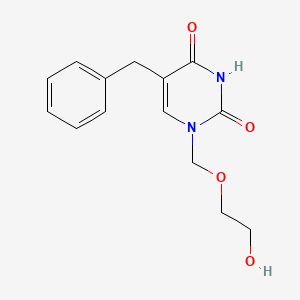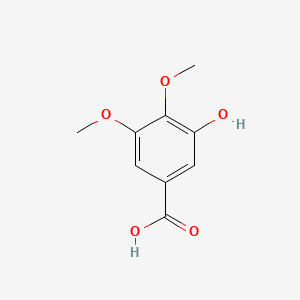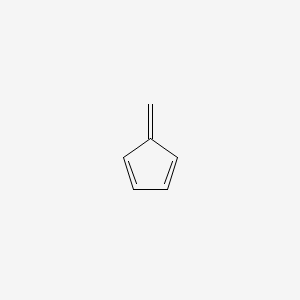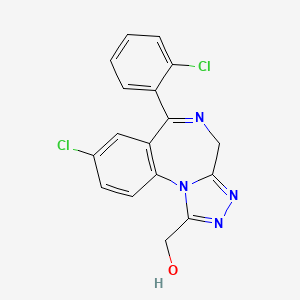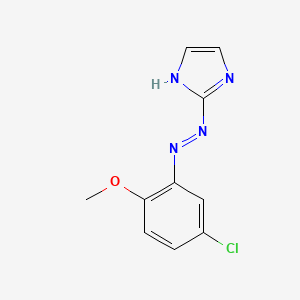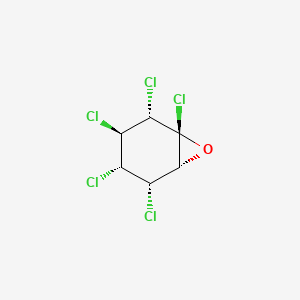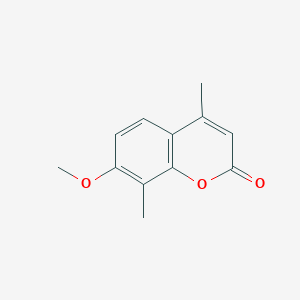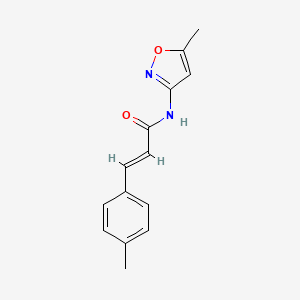
13-(beta-D-glucosyloxy)docosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(beta-D-glucosyloxy)docosanoic acid is a beta-D-glucoside consisting of docosanoic (behenic) acid having a beta-D-glucosyloxy group at position 13. It derives from a docosanoic acid. It is a conjugate acid of a 13-(beta-D-glucosyloxy)docosanoate.
Aplicaciones Científicas De Investigación
Characterization and Production
- Characterization of Glycolipids from Candida Bogoriensis: Three glycosides of 13-hydroxydocosanoic acid were characterized from Candida bogoriensis. These included a diacetylated derivative of 13-glucosylglucosyloxydocosanoic acid, its monoacetylated derivative, and 13-glucosylglucosyloxydocosanoic acid itself. The study provided insights into the carbohydrate, acetate, and hydroxy acid content of these compounds (Esders & Light, 1972).
Metabolic Regulation
- Regulation of Hydroxydocosanoic Acid Sophoroside Production: In Candida bogoriensis, the production of 13-[(2'-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]docosanoic acid and its acetylated derivatives is regulated by the levels of glucose and yeast extract in the growth medium. This study highlighted the importance of nutrient composition in the production and yield of these glycolipids (Cutler & Light, 1979).
Biochemical and Cellular Studies
- Role in Epidermal Hyperproliferation: Studies on 13-Hydroxyoctadecadienoic acid (a related compound) indicated its role in reversing epidermal hyperproliferation. It exerts selective inhibition on the membrane-bound PKC-beta activity in hyperproliferative skin and modulates nuclear signaling events in the epidermis, involving the PKC-MAP-kinase pathway (Mani, Iversen, & Ziboh, 1998).
Analytical Methods
- Liquid Chromatographic Analysis: A sensitive fluorimetric liquid chromatographic method was developed for analyzing very-long-chain fatty acids like docosanoic acid in human plasma, relevant for diagnosing diseases like adrenoleukodystrophy (Chung et al., 2008).
Enzymatic Studies
- Enzymatic Acetylation: The enzymatic acetylation of 13-sophorosyloxydocosanoic acid by an acetyltransferase purified from Candida bogoriensis was studied, elucidating the enzyme's substrate specificity and reaction conditions (Bucholtz & Light, 1976).
Clinical Applications
Diagnostic Method for Peroxisomal Disorders
A multiplex LC-MS/MS method was developed for diagnosing peroxisomal disorders, allowing the simultaneous determination of fatty acids including docosanoic acid in plasma (Semeraro et al., 2016).
Alzheimer’s Disease Research
Research on docosahexaenoic acid, related to 13-(beta-D-glucosyloxy)docosanoic acid, suggests its potential role in treating Alzheimer's disease through its effects on glial cells and neuroinflammation modulation (Heras-Sandoval, Pedraza-Chaverri, & Pérez-Rojas, 2016).
Chemical Synthesis and Properties
Synthesis and Properties of Esters
The synthesis, properties, and reactions of alpha- and beta-D-glucopyranosyl esters of some tripeptides, related to the chemical structure of 13-(beta-D-glucosyloxy)docosanoic acid, were investigated to understand their chemical behavior and potential applications (Valenteković & Keglević, 1980).
Structural Polymorphism in Lipid Membranes
The crystal structures of synthetic unsymmetrical bolaamphiphiles related to 13-(beta-D-glucosyloxy)docosanoic acid were elucidated, showing the effect of sugar hydroxy group stereochemistry on hydrogen-bonding networks and the polymorphism of monolayer lipid membranes (Masuda, Yoza, & Shimizu, 2005).
Propiedades
Nombre del producto |
13-(beta-D-glucosyloxy)docosanoic acid |
|---|---|
Fórmula molecular |
C28H54O8 |
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
13-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydocosanoic acid |
InChI |
InChI=1S/C28H54O8/c1-2-3-4-5-9-12-15-18-22(35-28-27(34)26(33)25(32)23(21-29)36-28)19-16-13-10-7-6-8-11-14-17-20-24(30)31/h22-23,25-29,32-34H,2-21H2,1H3,(H,30,31)/t22?,23-,25-,26+,27-,28-/m1/s1 |
Clave InChI |
MVSYTBQOJXSHFZ-SFOFOFCKSA-N |
SMILES isomérico |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



